molecular formula C11H13NO6S2 B2929737 Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate CAS No. 459201-07-1

Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate

Cat. No.: B2929737
CAS No.: 459201-07-1
M. Wt: 319.35
InChI Key: YUOZKPUIOXWBQK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate typically involves a multi-step process. One common method starts with the nitration of 4-methylsulfonylphenylthiol to introduce the nitro group. This is followed by the esterification of the resulting nitrophenylthiol with ethyl bromoacetate under basic conditions to form the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The thioester linkage can be cleaved and substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, alcohols.

Major Products Formed

    Oxidation: 2-((4-(methylsulfonyl)-2-aminophenyl)thio)acetic acid.

    Reduction: 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetic acid.

    Substitution: Various thioester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and inflammatory diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies investigating the biochemical pathways and molecular interactions involving thioesters and related compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The thioester linkage allows the compound to act as a substrate for enzymes that catalyze thioester hydrolysis, leading to the release of the active acyl group. This can modulate various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((4-(methylsulfonyl)phenyl)thio)acetate: Lacks the nitro group, resulting in different reactivity and applications.

    Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.

Uniqueness

This compound is unique due to the presence of both the nitro and thioester functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S2/c1-3-18-11(13)7-19-10-5-4-8(20(2,16)17)6-9(10)12(14)15/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOZKPUIOXWBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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